molecular formula C17H24N2O4 B7917509 (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917509
M. Wt: 320.4 g/mol
InChI Key: RPDGEZHFRZOVPX-HNNXBMFYSA-N
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Description

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, a common feature in multi-step synthetic protocols to safeguard the amine functionality during reactions . The (S) configuration at the chiral center of the piperidine ring is critical, as stereochemistry often dictates a compound's binding affinity and biological activity, making this enantiomer a valuable reagent for developing stereospecific molecules . Piperidine derivatives are recognized as privileged scaffolds in drug discovery, and this compound's structure, which includes a carboxylic acid group, allows for further functionalization, particularly through amide bond formation . This makes it a versatile building block for creating a diverse array of potential enzyme inhibitors or receptor modulators for research purposes . Related piperidine-carboxylic acid esters have been investigated for their role in targeting significant biological pathways, including the modulation of enzymes like fatty acid amide hydrolase (FAAH) . As a handling note, compounds in this class may be harmful if swallowed and cause skin, eye, or respiratory irritation . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGEZHFRZOVPX-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Addition for Piperidine Core Synthesis

The Strecker reaction facilitates α-aminonitrile formation, a precursor to piperidine derivatives. In one protocol, 1-(2-phenylethyl)-4-piperidone reacts with aniline and potassium cyanide to yield α-phenylamino nitrile intermediates. Subsequent hydrolysis with 1 M HCl generates carboxamide derivatives, which undergo cyclization under alkaline conditions (e.g., KOH in 1,2-ethanediol at 190°C) to form 4-carboxy-4-anilidopiperidines. This route, however, suffers from low yields (1.2% overall) due to inefficient nitrile-to-amide conversion.

Gabriel Synthesis for Piperidine Derivatives

An alternative approach utilizes the Gabriel synthesis, where phthalimide-protected amines are alkylated and subsequently deprotected. For example, 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid is synthesized via alkylation of phthalimide intermediates followed by hydrazinolysis. This method offers improved regioselectivity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Functional Group Introduction and Modification

Carboxymethyl-Ethyl-Amino Sidechain Installation

The carboxymethyl-ethyl-amino group is introduced via reductive amination or nucleophilic substitution. In a representative procedure, 3-aminopiperidine derivatives react with ethyl bromoacetate in dimethylformamide (DMF) at 60°C, followed by saponification with NaOH to yield the carboxylic acid. The ethylamino moiety is subsequently installed using ethylamine hydrochloride and a coupling agent (e.g., EDC/HOBt), achieving 65–72% yields.

Benzyl Ester Protection

Benzyl esterification of the carboxylic acid is critical for intermediate stability. A two-step protocol involves:

  • Activation of the carboxyl group with thionyl chloride to form the acyl chloride.

  • Reaction with benzyl alcohol in dichloromethane (DCM) catalyzed by DMAP.
    This method achieves 85–90% esterification efficiency, with purification via silica gel chromatography.

Stereoselective Synthesis of the (S)-Enantiomer

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries such as (R)- or (S)-1-phenylethylamine are employed to induce stereochemistry. For instance, condensation of 3-ketopiperidine with (S)-1-phenylethylamine forms a Schiff base, which undergoes stereoselective reduction with NaBH4 to yield the (S)-configured amine. Subsequent auxiliary removal via hydrogenolysis (10% Pd/C, H2) provides enantiomerically pure intermediates (ee >98%).

Enzymatic Resolution

Racemic mixtures of 3-aminopiperidine derivatives are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). In a reported case, acetylation of the racemic amine with vinyl acetate in tert-butyl methyl ether (TBME) selectively acetylates the (R)-enantiomer, leaving the (S)-isomer unreacted (ee = 94%, yield = 42%).

Protection-Deprotection Strategies

tert-Butyl Ester Protection for Carboxyl Groups

To prevent side reactions during acylation, the carboxylic acid is protected as a tert-butyl ester. Treatment with N,N-dimethylformamide di-tert-butyl acetal in toluene at 110°C introduces the protecting group in 71% yield. Deprotection with trifluoroacetic acid (TFA) at ambient temperature quantitatively regenerates the free acid.

Benzyl Group Removal via Hydrogenolysis

The benzyl ester is cleaved under hydrogenolytic conditions (10% Pd/C, 8 bar H2 in ethanol), affording the free carboxylic acid in 90–95% yield. Alternative methods using ammonium formate in methanol achieve similar efficiency but require longer reaction times.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Strecker Addition : Optimal yields are obtained in acetonitrile at 80°C, minimizing byproduct formation.

  • Reductive Amination : Ethanol as a solvent at 25°C provides superior stereochemical outcomes compared to THF or DMF.

Catalytic Enhancements

  • Acylation Reactions : Propionyl chloride with Hünig’s base (DIPEA) in DCM achieves 60% yield of N-propionylated intermediates, avoiding undesired ester cleavage.

  • Hydrogenolysis : Pd/C catalyst loading at 5 wt% reduces reaction time by 40% without compromising yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Scalability
Strecker AdditionNitrile formation, hydrolysis, cyclization1.288%Low
Gabriel SynthesisAlkylation, deprotection3395%Moderate
Chiral AuxiliarySchiff base formation, reduction4298%High
Enzymatic ResolutionLipase-mediated acetylation4294%Moderate

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps

The cyclization of α-aminonitriles to piperidine derivatives often suffers from poor efficiency. Replacing aqueous HCl with methanesulfonic acid in 1,2-dichloroethane increases yields to 28% by suppressing hydrolysis side reactions.

Epimerization During Deprotection

Acid-catalyzed deprotection of tert-butyl esters can induce epimerization. Using TFA in the presence of triethylsilane (1:1 v/v) at 0°C minimizes racemization (ee retention >97%) .

Chemical Reactions Analysis

Hydrogenolysis of Benzyl Ester

The benzyl ester group undergoes catalytic hydrogenolysis to yield the free carboxylic acid:

Reagents/ConditionsTemperatureCatalystYieldSelectivity NotesSource
H₂ (50 psi), 10% Pd/C, ethanol25°C24 hr stirring92%Complete debenzylation
H₂ (100 psi), Rh/Al₂O₃, THF100°C12 hr85%Retains stereochemistry at C3

Mechanism :

  • Palladium catalysts cleave the benzyl ester via adsorption of H₂, forming toluene and the carboxylic acid .

  • Rhodium catalysts show superior stereochemical retention in hydrogen-sensitive substrates .

Amino Group Functionalization

The ethyl-amino moiety participates in nucleophilic substitutions and condensations:

Reductive Amination

Reacted with aldehydes/ketones under borohydride reduction:

SubstrateReagentsConditionsProductYieldSource
BenzaldehydeNaBH₃CN, MeOH0°C → RT, 12 hrN-Benzyl derivative78%
CyclohexanoneNaBH(OAc)₃, DCE25°C, 24 hrN-Cyclohexyl analog65%

Key Insight : Steric hindrance from the ethyl group reduces reaction rates compared to methyl analogs.

Acylation

Acylating AgentBaseSolventProductYieldSource
Acetyl chlorideEt₃NCH₂Cl₂N-Acetylated derivative89%
Boc anhydrideDMAPTHFN-Boc-protected compound82%

Carboxymethyl Group Reactivity

The carboxymethyl unit undergoes decarboxylation and condensation:

Acid-Catalyzed Decarboxylation

ConditionsTemperatureByproductYieldNotesSource
6M HCl, H₂ORefluxCO₂95%Forms ethyl-amino-piperidine
PTSA, toluene110°CH₂O88%Microwave-assisted

Knoevenagel Condensation

Reacted with aromatic aldehydes (e.g., 4-nitrobenzaldehyde):

CatalystSolventTimeProductYieldSource
PiperidineEtOH6 hrα,β-Unsaturated ester73%
DBUDMF2 hrHigher conjugation efficiency68%

Stereochemical Stability

The (S)-configuration at C3 influences reaction outcomes:

Reaction TypeConditionsEpimerization Observed?Source
Ester hydrolysis1M NaOH, 70°C<5%
Reductive aminationNaBH₃CN, pH 48% (due to imine intermediate)

Mitigation Strategy : Low-temperature protocols (<0°C) minimize racemization during basic conditions.

Industrial-Scale Modifications

Batch process optimizations for kilogram-scale synthesis:

StepParameterOptimized ValueImpact on PuritySource
HydrogenolysisCatalyst loading5 wt% Pd/CReduced metal leaching
CrystallizationAnti-solventHeptane>99.5% enantiomeric excess

Comparative Reactivity Table

Functional GroupReaction PartnerRate (Relative to Methyl Analog)Notes
Benzyl esterH₂/Pd1.2× fasterEthyl group enhances solubility
Ethyl-aminoAcetyl chloride0.7× slowerSteric hindrance
CarboxymethylAldehydesComparableElectron-withdrawing effect

Scientific Research Applications

Chemistry

In the realm of organic chemistry, (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify functional groups, facilitating the development of novel compounds with specific properties.

Key Reactions:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks.

Biology

Biologically, this compound is explored for its role as a ligand in enzyme studies. Its ability to form stable complexes with enzymes makes it valuable for investigating enzyme-substrate interactions and enzymatic mechanisms.

Biological Activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for further research in drug development.
Enzyme TargetInhibition TypeReference
Enzyme ACompetitive
Enzyme BNon-competitive

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for drug development. Its structural features can be modified to create active pharmaceutical ingredients (APIs) with therapeutic effects.

Potential Therapeutic Applications:

  • Pain Management : Preliminary studies suggest its potential in developing analgesics.
  • Antimicrobial Properties : Research indicates possible antimicrobial activity against specific pathogens.

Case Study on Enzyme Interaction

A study conducted by Smith et al. (2023) focused on the interaction between this compound and a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity by 70%, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study on Drug Development

In a collaborative research project published by Jones et al. (2024), the compound was modified to enhance its pharmacokinetic properties. The modified derivative showed improved solubility and bioavailability, indicating its promise as a candidate for further clinical trials aimed at treating chronic pain conditions.

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Cyclopropyl vs. Ethyl Substituent

The compound (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354000-59-1, ) replaces the ethyl group with a cyclopropyl ring. Key differences:

  • Ethyl : Provides flexibility and moderate hydrophobicity.
Parameter Target Compound (Ethyl) Cyclopropyl Variant
Molecular Formula C₁₇H₂₄N₂O₄ C₁₇H₂₂N₂O₄
Molar Mass (g/mol) 320.38 318.37
Applications Protease inhibitors Similar, with modified steric effects
Isopropyl-Amino-Propionyl Substituent

The compound (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0, ) features a branched isopropyl group and an additional amino-propionyl chain:

  • Higher molecular weight (347.45 g/mol) due to the propionyl extension.
  • Predicted density : 1.14 g/cm³ vs. ~1.1–1.2 g/cm³ (estimated for target compound).
  • Potential for enhanced hydrogen bonding via the amino-propionyl group .

Stereochemical Variations

R-Enantiomer

The R-enantiomer (CAS: 1354009-23-6, ) shares the same molecular formula (C₁₇H₂₄N₂O₄) but differs in stereochemistry at the 3-position:

  • Biological activity : Enantiomers often exhibit divergent pharmacokinetics. For example, the S-form may selectively inhibit a target enzyme, while the R-form could be inactive or toxic .

Ester Group Modifications

tert-Butyl Ester vs. Benzyl Ester

The compound (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354004-64-0, ) replaces the benzyl ester with a tert-butyl group:

  • Stability : tert-Butyl esters are more resistant to hydrolysis than benzyl esters.
  • Molecular weight : 298.38 g/mol (lower due to tert-butyl’s bulkiness).
  • Applications in solid-phase synthesis where stable protection is required .

Functional Group Additions

Hydroxy and Amino Groups

The compound (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5, ) adds hydroxyl and amino groups to the piperidine ring:

  • Hydrogen bonding capacity : Increased polarity improves solubility (PSA = ~80–90 vs. ~70 for the target compound).
  • Molecular weight : 250.30 g/mol (simpler structure).
  • Potential use in glycopeptide antibiotics .

Implications for Research and Development

  • Stereochemistry matters : The S-configuration in the target compound is likely critical for binding specificity.
  • Substituent choice : Cyclopropyl groups optimize steric hindrance, while ethyl balances flexibility.
  • Ester selection : Benzyl esters suit temporary protection, whereas tert-butyl esters offer stability.

Biological Activity

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral compound notable for its structural complexity, featuring a piperidine ring, carboxymethyl groups, and a benzyl ester functional group. This unique configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C17H24N2O4C_{17}H_{24}N_{2}O_{4} with a molecular weight of approximately 320.38 g/mol. The presence of both carboxylic acid and amine functionalities indicates potential interactions within biological systems, which can lead to diverse pharmacological effects.

Pharmacological Activities

Research into the biological activity of this compound has revealed several promising pharmacological properties:

  • Antidepressant Activity : Similar compounds have demonstrated the ability to modulate neurotransmitter levels, suggesting potential antidepressant effects.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, thereby contributing to anti-inflammatory effects.
  • Antioxidant Capacity : Its structure allows for the neutralization of free radicals, which is crucial for cellular protection against oxidative stress.

The biological activity of this compound is often evaluated through quantitative structure-activity relationship (QSAR) models, which predict efficacy based on structural characteristics. The interactions with neurotransmitter receptors are particularly noteworthy, as they can lead to various therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound. For instance:

  • Inhibition Studies : A study on piperidine derivatives showed that modifications in structure could enhance inhibitory activity against specific enzymes such as cathepsin K. This type of enzyme inhibition is critical in developing treatments for conditions like osteoporosis .
  • Neuroactive Properties : Compounds with similar piperidine structures have been linked to neuroactive properties, indicating that this compound may also influence neurological functions.

Comparative Analysis

To provide a clearer understanding of how this compound compares with other related compounds, the following table summarizes key features:

Compound NameStructure TypeNotable Features
3-(Aminomethyl)phenylalanineAmino acid derivativeExhibits neuroactive properties
N-Boc-piperidineProtected piperidineUsed in peptide synthesis
Benzyl carbamateCarbamate derivativeKnown for drug delivery applications
(S)-3-(Carboxymethyl-ethyl-amino)-piperidine...Piperidine derivativePotential antidepressant and anti-inflammatory effects

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized piperidine intermediates. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., di-tert-butyldicarbonate) in dichloromethane or THF under inert conditions to introduce the carboxymethyl-ethyl-amino group .
  • Protection/Deprotection : The benzyl ester group is introduced via Boc protection/deprotection strategies to preserve stereochemistry during synthesis (e.g., tert-butoxycarbonyl intermediates) .
  • Purification : Silica gel chromatography with gradients of dichloromethane:isopropanol:hexane (e.g., 10:1:89) to isolate the product .

Basic: How is the compound’s structural identity and purity validated in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, characteristic signals include benzyl protons (δ 7.4 ppm, m) and piperidine carbons (δ 40–60 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., m/z 345.29 for related derivatives) .
  • HPLC : Retention time and peak area (>95%) assess purity .

Basic: What are critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Keep in sealed, dry containers at 2–8°C under nitrogen to prevent hydrolysis of the benzyl ester .
  • Handling : Use PPE (gloves, goggles) and avoid skin contact due to potential irritancy observed in structurally similar piperidine derivatives .

Advanced: How does stereochemistry at the 3-position influence reactivity in fluorination or rearrangement reactions?

Methodological Answer:

  • Stereospecific Fluorination : DAST (diethylaminosulfur trifluoride) mediates fluorination with retention of configuration, likely via a spirocyclopropyl-indole intermediate, as shown in (3S,4S)-piperidine derivatives .
  • Mechanistic Insight : Low-temperature NMR studies reveal that the (S)-configuration stabilizes transition states, preventing racemization during reactions .

Advanced: How can computational modeling predict this compound’s binding affinity for adenosine receptors (A2AR)?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with A2AR’s binding pocket. Key residues (e.g., His264, Glu169) form hydrogen bonds with the carboxymethyl group .
  • SAR Studies : Modifications at the 3-position (e.g., replacing ethyl with cyclopropyl) enhance selectivity, as seen in analogs with IC₅₀ values <2 nM .

Advanced: How to resolve yield discrepancies in nucleophilic substitution reactions with varying substituents?

Methodological Answer:

  • Steric/Electronic Analysis : Hammett plots correlate substituent effects (e.g., electron-withdrawing groups reduce yields in SNAr reactions) .
  • Optimization : Adjust reaction temperature (e.g., 100°C in IPA for bromopyridine derivatives) or use bulky bases (DIPEA) to suppress side reactions .

Basic: What are common derivatives synthesized from this compound for biological screening?

Methodological Answer:

  • Amide Derivatives : Coupling with 1,3-thiazole-5-carboxylic acids using EDCI/HOBt yields analogs with enhanced solubility .
  • Urea Derivatives : Reaction with isocyanates (e.g., 3-trifluoromethylpyridine) under microwave irradiation improves metabolic stability .

Advanced: What mechanisms explain regioselectivity in nucleophilic aromatic substitutions (e.g., with 3,4-dichloropyridazine)?

Methodological Answer:

  • Neighboring Group Participation : The piperidine nitrogen directs electrophilic attack to the para-position of the pyridazine ring .
  • Kinetic vs. Thermodynamic Control : At lower temperatures (–78°C), kinetic products dominate (e.g., 4-substituted derivatives), while higher temperatures favor thermodynamic outcomes .

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